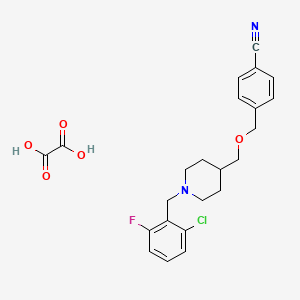

4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Beschreibung

4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a synthetic small molecule characterized by a benzonitrile core linked to a piperidine-4-ylmethyl ether moiety substituted with a 2-chloro-6-fluorobenzyl group. The oxalate counterion enhances crystallinity and stability, making it suitable for pharmaceutical formulation. This compound is hypothesized to modulate kinase activity, though its exact biological target remains under investigation. Its structural complexity arises from the integration of halogenated aromatic systems and a flexible piperidine scaffold, which may influence receptor-binding kinetics and metabolic stability.

Eigenschaften

IUPAC Name |

4-[[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN2O.C2H2O4/c22-20-2-1-3-21(23)19(20)13-25-10-8-18(9-11-25)15-26-14-17-6-4-16(12-24)5-7-17;3-1(4)2(5)6/h1-7,18H,8-11,13-15H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBGNWJKMLLYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=C(C=CC=C3Cl)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClFN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is the Plasmodium falciparum . This is the parasite responsible for the most severe form of malaria. The compound has shown high selectivity for resistant strains of this parasite.

Mode of Action

The compound interacts with the Plasmodium falciparum parasite, inhibiting its growthIt’s worth noting that the compound’s structure, specifically the 1, 4-disubstituted piperidine moiety, plays a crucial role in its antiplasmodial activity.

Result of Action

The compound has demonstrated significant inhibition of parasite growth, with 56 to 93% inhibition at a concentration of 40 μg/mL. This suggests that it has potent antiplasmodial activity and could potentially be developed into a therapeutic agent for resistant malaria.

Biologische Aktivität

The compound 4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.84 g/mol. The structure features a piperidine ring, a chloro-substituted benzyl group, and an oxalate moiety, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate neurotransmitter systems, particularly those associated with mood regulation and anxiety disorders. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and binding affinity to specific receptors, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research has indicated that compounds similar to 4-(((1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate exhibit a range of biological activities:

- Antidepressant Effects : Studies have shown that piperidine derivatives can influence serotonin and norepinephrine levels, which are crucial in the treatment of depression.

- Anxiolytic Properties : The compound may also exhibit anxiolytic effects by modulating GABAergic transmission.

- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress.

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into their efficacy and mechanisms:

In Vitro Studies

- Cell Viability Assays : Compounds with similar structures have been tested for cytotoxicity using various cell lines. Results indicated that certain derivatives exhibit low toxicity at therapeutic concentrations.

- Receptor Binding Studies : Binding affinity assays revealed that these compounds preferentially bind to serotonin receptors (5-HT1A and 5-HT2A), suggesting their potential use in treating mood disorders.

In Vivo Studies

- Animal Models : Experiments involving rodent models have shown that administration of related piperidine compounds leads to significant reductions in anxiety-like behaviors.

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable pharmacokinetic properties, including good oral bioavailability.

Data Table: Summary of Biological Activities

Case Studies

Several case studies illustrate the therapeutic potential of similar compounds:

- Case Study on Anxiety Disorders : A study involving a piperidine derivative showed significant improvement in anxiety symptoms in patients compared to placebo controls.

- Depression Treatment Trials : Clinical trials have demonstrated that compounds targeting serotonin receptors can significantly alleviate depressive symptoms in patients resistant to traditional treatments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group and Substitution Patterns

- The 2-chloro-6-fluorobenzyl substituent provides steric bulk and lipophilicity, which may improve membrane permeability .

- Compound 16b () : Features a pyridine ring instead of benzonitrile and a 6-methylpyridin-3-ylmethyl group on the piperidine. The tetrahydrochloride salt increases aqueous solubility compared to oxalate but may reduce bioavailability due to higher ionic strength .

- Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4, ) : Replaces benzonitrile with a methyl ester, reducing electron-withdrawing effects. The hydrochloride salt may offer faster dissolution but lower thermal stability than oxalate .

Physicochemical and Pharmacological Properties

- Oxalate vs. Hydrochloride Salts : Oxalate salts often exhibit better thermal stability and controlled release profiles, whereas hydrochlorides prioritize rapid dissolution .

- Benzonitrile vs. Pyridine : The benzonitrile’s stronger electron-withdrawing nature may enhance target engagement compared to pyridine’s basic nitrogen, which could alter pH-dependent binding .

Research Findings and Implications

- Structural Optimization : The 2-chloro-6-fluorobenzyl group (common in and the target compound) is a strategic choice for balancing lipophilicity and metabolic resistance, as seen in high-purity derivatives .

- Counterion Impact : The oxalate in the target compound likely improves formulation stability over tetrahydrochloride () or hydrochloride () salts, critical for long-term storage .

- Functional Group Trade-offs : While benzonitrile may enhance binding, its metabolic susceptibility via cytochrome P450-mediated nitrile hydrolysis could limit bioavailability compared to ester-based analogs () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.